5-hydroxy-2-Thiopheneethanol
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Overview
Description
5-Hydroxy-2-Thiopheneethanol is a heterocyclic compound featuring a thiophene ring substituted with a hydroxyl group and an ethanol group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Hydroxy-2-Thiopheneethanol, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. These methods often utilize readily available starting materials and catalysts to ensure high yields and purity. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-Thiopheneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups on the thiophene ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-Hydroxy-2-Thiopheneethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-Thiopheneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanol moiety enhance its reactivity and facilitate its binding to biological targets. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Thiophene-2-ethanol
- 2,5-Dimethylthiophene
- 2-Octylthiophene
Comparison: 5-Hydroxy-2-Thiopheneethanol is unique due to the presence of both a hydroxyl group and an ethanol group on the thiophene ring. This structural feature enhances its reactivity and broadens its range of applications compared to other thiophene derivatives .
Properties
Molecular Formula |
C6H8O2S |
---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)thiophen-2-ol |
InChI |
InChI=1S/C6H8O2S/c7-4-3-5-1-2-6(8)9-5/h1-2,7-8H,3-4H2 |
InChI Key |
NBOJGBRHTJOHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)O)CCO |
Origin of Product |
United States |
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